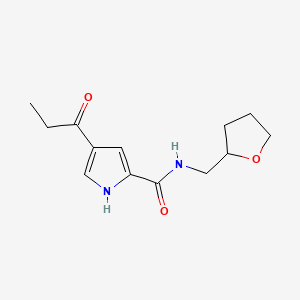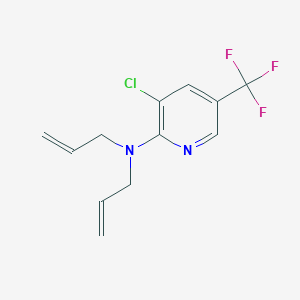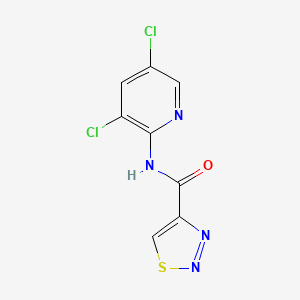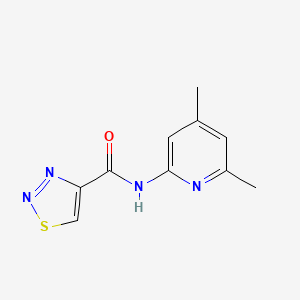![molecular formula C12H15NO2 B3141484 Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime CAS No. 478262-60-1](/img/structure/B3141484.png)
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime
Descripción general
Descripción
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime is a chemical compound with the molecular formula C12H15NO2 This compound is characterized by the presence of a cyclopropyl group attached to a methoxyphenyl ring, with an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime typically involves the reaction of 1-[2-(4-methoxyphenyl)cyclopropyl]ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ethanone derivative, followed by the elimination of water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone, 2’-hydroxy-4’-methoxy-:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Another related compound with a hydroxyl group instead of an oxime.
2-Hydroxy-6-methoxybenzaldehyde: Shares the methoxyphenyl moiety but differs in the functional groups attached.
Uniqueness
Ethanone, 1-[2-(4-methoxyphenyl)cyclopropyl]-, oxime is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(NE)-N-[1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(13-14)11-7-12(11)9-3-5-10(15-2)6-4-9/h3-6,11-12,14H,7H2,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGXXXPBAOTHH-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CC1C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-3-(3-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxypropyl)urea](/img/structure/B3141403.png)
![N-(4-methylphenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141404.png)


![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B3141437.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)
![N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine](/img/structure/B3141446.png)


![N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3141456.png)
![15-(trifluoromethyl)-8,9,11,12,16,18-hexazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,8,10,14,16-octaen-13-one](/img/structure/B3141457.png)
![N-[(dimethylamino)methylene]-4-methoxy-2-phenoxynicotinamide](/img/structure/B3141466.png)

![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-8-methoxy-2-{[4-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
